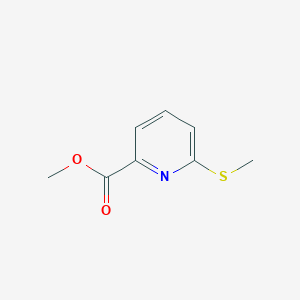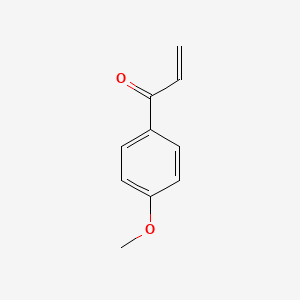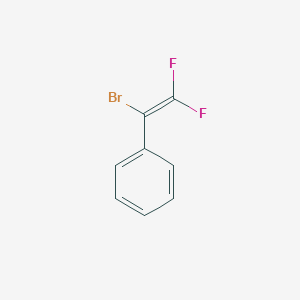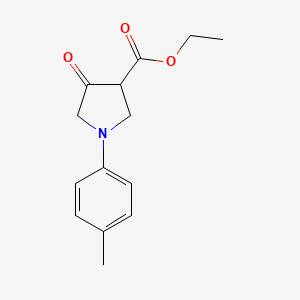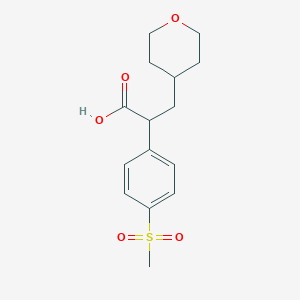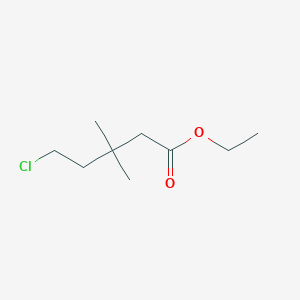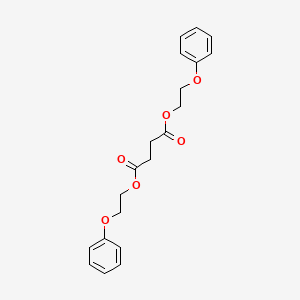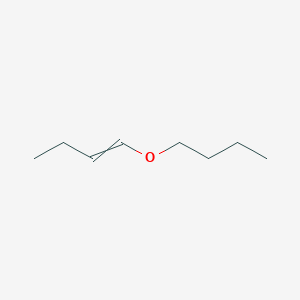
1-Butoxybut-1-ene
概要
説明
1-Butoxybut-1-ene is an organic compound with the molecular formula C₈H₁₆O. It is a colorless liquid that belongs to the class of alkenes, characterized by the presence of a double bond between carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions: 1-Butoxybut-1-ene can be synthesized through the reaction of 1-butene with butanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the butene and butanol molecules.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of continuous flow reactors where 1-butene and butanol are mixed in the presence of an acid catalyst. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: 1-Butoxybut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butoxybutanal or butoxybutanoic acid.
Reduction: Reduction reactions can convert the double bond to a single bond, forming butoxybutane.
Substitution: The ether linkage in this compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Butoxybutanal, butoxybutanoic acid.
Reduction: Butoxybutane.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
1-Butoxybut-1-ene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.
作用機序
The mechanism by which 1-butoxybut-1-ene exerts its effects involves the interaction of its double bond and ether linkage with various molecular targets. The double bond can participate in addition reactions, while the ether linkage can undergo cleavage or substitution reactions. These interactions are facilitated by the presence of specific catalysts or reagents that activate the compound and enable it to react with other molecules .
類似化合物との比較
1-Butene: A simple alkene with a similar structure but lacking the ether linkage.
Butanol: An alcohol that can react with 1-butene to form 1-butoxybut-1-ene.
Butoxyethene: Another ether compound with a similar structure but different carbon chain length.
Uniqueness: this compound is unique due to its combination of an alkene and ether functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both research and industrial applications .
特性
IUPAC Name |
1-but-1-enoxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUYRFHWGPWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

